25G-NBOMe (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

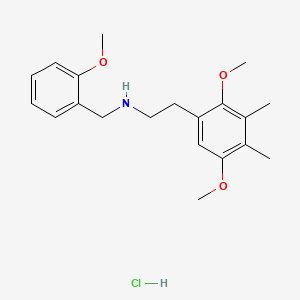

25G-NBOMe, also known as NBOMe-2C-G, is a derivative of the phenethylamine hallucinogen 2C-G . It acts as a highly potent agonist for the human 5-HT 2A receptor . It’s often associated with life-threatening toxicity and death .

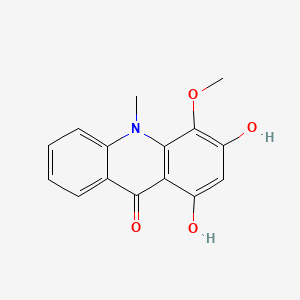

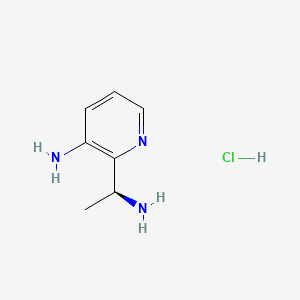

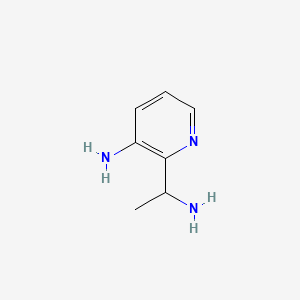

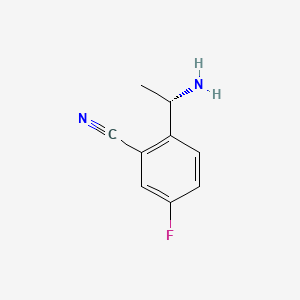

Molecular Structure Analysis

The molecular formula of 25G-NBOMe is C20H27NO3 . Its molar mass is 329.4 g·mol −1 . The structure includes a benzyl-methoxy group added to the amine of the 2C-G molecule .Scientific Research Applications

Metabolic Profiling and Toxicity : Studies on related NBOMe compounds, such as 25C-NBOMe and 25I-NBOMe, have provided insights into their metabolic pathways and potential toxicities. These compounds are metabolized predominantly by O-demethylation and hydroxylation, and their metabolites are extensively conjugated with glucuronic acid and sulfate in human urine. This information is crucial for developing analytical methods and interpreting forensic results in clinical laboratories (Wohlfarth et al., 2017).

Prevalence and Acute Toxicity : NBOMe drugs, including 25G-NBOMe, have emerged as novel psychoactive substances with reports of use and associated acute toxicity from various regions. They are known for potent hallucinogenic effects, and the acute toxicity cases often present with symptoms like tachycardia, hypertension, agitation, seizures, and hyperthermia. The prevalence of NBOMe drugs, however, is not as high as other classical recreational drugs (Wood et al., 2015).

Clinical Case of Acute Toxicity : A specific case involving 25G-NBOMe highlighted its potential for life-threatening outcomes. A 17-year-old male exhibited seizures, tachycardia, hypotension, and hyperthermia after ingesting 25G-NBOMe. This case underscores the serious health risks associated with the use of this substance (Brooks et al., 2017).

Analytical Detection Methods : Research has been conducted to develop rapid screening methods for detecting NBOMe compounds, including 25G-NBOMe, in forensic samples. These methods involve techniques like electrochemistry, liquid chromatography, and mass spectrometry, which are crucial for identifying the presence of these substances in various samples (Andrade et al., 2017).

Pharmacology and Psychoactive Effects : Studies on compounds like 25C-NBOMe provide insights into the pharmacology and psychoactive effects of NBOMe series drugs. These substances act as potent serotonin 5-HT2A receptor agonists and can induce effects such as hallucinations, stimulation, and anxiety. However, they also present a high risk of overdoses and acute toxicity (Bersani et al., 2014).

Mechanism of Action

Target of Action

25G-NBOMe, also known as NBOMe-2C-G, is a derivative of the phenethylamine hallucinogen 2C-G . It acts as a highly potent agonist for the human 5-HT 2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and plays a key role in the neurotransmitter system in the brain .

Mode of Action

25G-NBOMe interacts with its target, the 5-HT 2A receptor, by mimicking the action of serotonin, a neurotransmitter . It has a high affinity for this receptor and its activation leads to a release of various neurotransmitters and neuromodulators . This compound has more than 1000-fold selectivity for 5-HT 2A compared with 5-HT 1A .

Biochemical Pathways

The activation of the 5-HT 2A receptor by 25G-NBOMe affects various biochemical pathways. The most significant of these is the downstream release of excitatory neurotransmitters . .

Pharmacokinetics

When administered sublingually, numbness of the tongue and mouth followed by a metallic chemical taste was observed .

Result of Action

The activation of the 5-HT 2A receptor by 25G-NBOMe leads to a range of effects. Most individuals experience sympathomimetic toxicity such as vasoconstriction, hypertension, and tachycardia in addition to hallucinations . Other symptoms include agitation or aggression, seizure, hyperthermia, diaphoresis, hypertonia, rhabdomyolysis, and in severe cases, death . Researchers report that NBOMe intoxication frequently displays signs of serotonin syndrome .

Safety and Hazards

NBOMe compounds, including 25G-NBOMe, are often associated with life-threatening toxicity and death . They exhibit neurotoxic and cardiotoxic activity . Symptoms of toxidrome include agitation or aggression, seizure, hyperthermia, diaphoresis, hypertonia, rhabdomyolysis, and death . Researchers report that NBOMe intoxication frequently displays signs of serotonin syndrome .

Future Directions

Biochemical Analysis

Biochemical Properties

25G-NBOMe (hydrochloride) is known to interact with serotonin receptors, specifically the 5-HT2A receptor . The N-(2-methoxybenzyl) addition significantly increases the affinity and activity of other disubstituted phenethylamines at the 5-HT2A serotonin receptor .

Cellular Effects

25G-NBOMe (hydrochloride) has been associated with severe intoxications and even deaths . It exhibits neurotoxic and cardiotoxic activity . Most individuals experiencing sympathomimetic toxicity such as vasoconstriction, hypertension, and tachycardia in addition to hallucinations .

Molecular Mechanism

25G-NBOMe (hydrochloride) acts as a highly potent agonist for the human 5-HT2A receptor . Many of the NBOMe compounds have high potency agonist activity at additional 5-HT receptors and prolonged activation of 5-HT2B can cause cardiac valvulopathy in high doses and chronic use .

Temporal Effects in Laboratory Settings

It has been associated with life-threatening toxicity and death .

Dosage Effects in Animal Models

In animal models, 25G-NBOMe (hydrochloride) has shown rewarding and reinforcing effects . The effects were evaluated through conditioned place preference (CPP) and self-administration (SA) tests after administration of 25G-NBOMe .

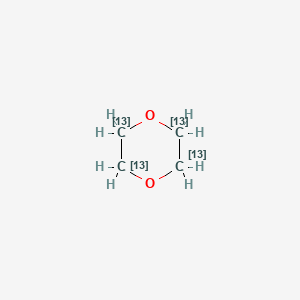

Metabolic Pathways

It is metabolized through O-demethylation, hydroxylation, and N-demethoxybenzylation as the major pathways, analogously to published in vitro and in vivo studies on 25B-, 25C-, and 25I-NBOMe .

Transport and Distribution

Nbome compounds are not active orally and are usually taken sublingually .

Subcellular Localization

It is known that it acts as a highly potent agonist for the human 5-HT2A receptor .

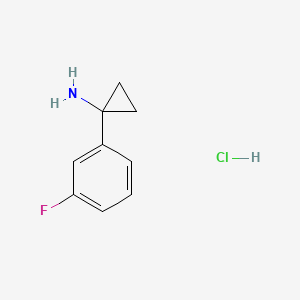

Properties

IUPAC Name |

2-(2,5-dimethoxy-3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-14-15(2)20(24-5)16(12-19(14)23-4)10-11-21-13-17-8-6-7-9-18(17)22-3;/h6-9,12,21H,10-11,13H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXRXNLCFFXKOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)OC)CCNCC2=CC=CC=C2OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B566140.png)

![4,4-Dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B566141.png)

![Benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-YL]carbamate](/img/structure/B566144.png)